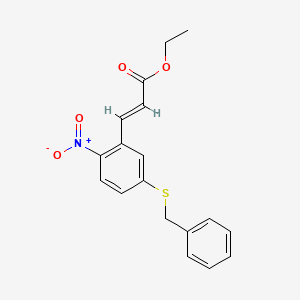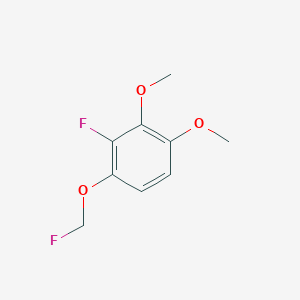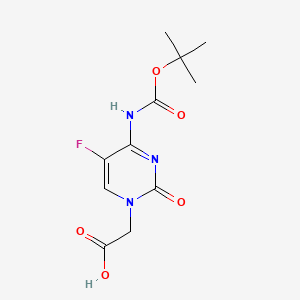
Ethyl(E)-3-(5-(benzylthio)-2-nitrophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(E)-3-(5-(benzylthio)-2-nitrophenyl)acrylate is an organic compound that belongs to the class of acrylates. This compound is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a benzylthio group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(E)-3-(5-(benzylthio)-2-nitrophenyl)acrylate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, a benzylthio compound, undergoes nitration to introduce the nitro group.
Esterification: The nitrated compound is then esterified with ethyl acrylate under acidic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, pressure regulation, and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(E)-3-(5-(benzylthio)-2-nitrophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: Formation of Ethyl(E)-3-(5-(benzylamino)-2-nitrophenyl)acrylate.
Substitution: Formation of various substituted acrylates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl(E)-3-(5-(benzylthio)-2-nitrophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl(E)-3-(5-(benzylthio)-2-nitrophenyl)acrylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzylthio group can also participate in thiol-disulfide exchange reactions, affecting protein function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acrylate: A simpler ester of acrylic acid used in polymer production.
Methyl 3-(5-(benzylthio)-2-nitrophenyl)acrylate: A similar compound with a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl(E)-3-(5-(benzylthio)-2-nitrophenyl)acrylate is unique due to the presence of both a nitrophenyl group and a benzylthio group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C18H17NO4S |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
ethyl (E)-3-(5-benzylsulfanyl-2-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C18H17NO4S/c1-2-23-18(20)11-8-15-12-16(9-10-17(15)19(21)22)24-13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3/b11-8+ |
Clave InChI |
XYBZQKRYNDKKTA-DHZHZOJOSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C1=C(C=CC(=C1)SCC2=CC=CC=C2)[N+](=O)[O-] |
SMILES canónico |
CCOC(=O)C=CC1=C(C=CC(=C1)SCC2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hcl](/img/structure/B14045329.png)

![(3S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B14045337.png)

![8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B14045351.png)


![3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile](/img/structure/B14045370.png)
![(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B14045376.png)
![[(1-Chloropropan-2-yl)oxy]benzene](/img/structure/B14045388.png)



